molecular formula C19H21NO5S B14886965 4-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid

4-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B14886965
M. Wt: 375.4 g/mol
InChI Key: HWBJNQRUKCXFGH-UHFFFAOYSA-N
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Description

3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-, 3-methyl ester is a complex organic compound with a unique structure that includes a thiophene ring, carboxylic acid groups, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-, 3-methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxylic acid groups and other substituents. Common reagents used in these reactions include thiophene, methyl iodide, and various carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-, 3-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-, 3-methyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-, 3-methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-, 3-methyl ester has a more complex structure, which may confer unique properties and applications. Its specific substituents and functional groups allow for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

4-[[4-(3,4-dimethylphenyl)-3-methoxycarbonyl-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C19H21NO5S/c1-10-5-6-13(9-11(10)2)16-12(3)26-18(17(16)19(24)25-4)20-14(21)7-8-15(22)23/h5-6,9H,7-8H2,1-4H3,(H,20,21)(H,22,23)

InChI Key

HWBJNQRUKCXFGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)CCC(=O)O)C)C

Origin of Product

United States

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